molecular formula C19H24N2O3S B2683106 N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-60-8

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Katalognummer: B2683106
CAS-Nummer: 898419-60-8
Molekulargewicht: 360.47
InChI-Schlüssel: ILLXCWNPQAZSIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a potent and selective cell-permeable inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a key regulator of the actin cytoskeleton and cell motility. This compound is structurally related to a class of pyrroloquinoline sulfonamides designed for high selectivity towards ROCK2 over ROCK1, making it an invaluable pharmacological tool for dissecting the specific roles of the ROCK2 isoform in cellular processes. Research utilizing this inhibitor has elucidated the critical function of ROCK2 in various pathophysiological contexts, including the regulation of vascular smooth muscle contraction and endothelial cell permeability. Its application extends to the study of bone metabolism and osteoporosis , where ROCK2 signaling has been identified as a promising therapeutic target for modulating osteoclast function. Furthermore, due to the central role of Rho/ROCK signaling in neurite retraction and growth cone collapse , this compound is used in neuroscience research to investigate axonal regeneration and the mechanisms underlying various neurological disorders. The primary mechanism of action involves competitive binding to the ATP-binding pocket of the ROCK2 kinase domain, thereby inhibiting the phosphorylation of its downstream substrates, such as myosin phosphatase target subunit 1 (MYPT1) and LIM kinase, which ultimately affects actomyosin contractility.

Eigenschaften

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c22-18-7-6-15-12-17(13-16-9-11-21(18)19(15)16)25(23,24)20-10-8-14-4-2-1-3-5-14/h4,12-13,20H,1-3,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLXCWNPQAZSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multiple steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the Birch reduction of benzene derivatives or via the Diels-Alder reaction involving cyclohexadiene and suitable dienophiles.

    Construction of the Pyrroloquinoline Core: This step often involves the cyclization of appropriate precursors, such as aminoquinolines, under acidic or basic conditions to form the pyrroloquinoline structure.

    Introduction of the Sulfonamide Group: The sulfonamide group is usually introduced by reacting the intermediate compound with sulfonyl chlorides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrroloquinoline core, converting it to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for ketone formation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Epoxides or ketones derived from the cyclohexene ring.

    Reduction: Alcohols formed from the reduction of the carbonyl group.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of the sulfonamide group suggests possible activity as an enzyme inhibitor, while the pyrroloquinoline core could interact with various biological targets.

Industry

In the materials science field, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism by which N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide exerts its effects would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes through the sulfonamide group, which can mimic the transition state of enzyme substrates. The pyrroloquinoline core could interact with DNA or proteins, affecting their function and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with other nitrogen-containing heterocycles. For example, diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () features a tetrahydroimidazopyridine core, differing in ring fusion (imidazo-pyridine vs. pyrrolo-quinoline) and substituents (cyano, nitro, ester groups vs. sulfonamide and cyclohexenyl-ethyl) .

Functional Group Impact

  • Sulfonamide vs. Ester/Nitrile: The sulfonamide group in the target compound may enhance solubility in polar solvents compared to the ester and nitrile groups in the analogue from .
  • Cyclohexenyl-Ethyl Side Chain : This hydrophobic moiety contrasts with the phenethyl group in the analogue, suggesting differences in lipophilicity and membrane permeability.

Spectroscopic and Physical Properties

While direct data for the target compound are absent, comparisons can be inferred from analogous systems:

Property Target Compound Analogous Compound ()
Core Structure Pyrrolo[3,2,1-ij]quinoline Tetrahydroimidazo[1,2-a]pyridine
Key Functional Groups Sulfonamide, cyclohexenyl-ethyl Cyano, nitro, ester, phenethyl
Melting Point Not reported 243–245°C
Molecular Weight Not reported 614.64 g/mol (calculated from formula)
Spectroscopic Techniques Likely NMR, IR, MS (if studied) 1H/13C NMR, IR, HRMS confirmed

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.